molecular formula C16H17N5OS B12692302 Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-methoxyphenyl)thio)methyl)-5-methyl- CAS No. 159210-74-9

Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-methoxyphenyl)thio)methyl)-5-methyl-

Cat. No.: B12692302
CAS No.: 159210-74-9
M. Wt: 327.4 g/mol
InChI Key: YYBYCBOPPNOBID-UHFFFAOYSA-N
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Description

Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-methoxyphenyl)thio)methyl)-5-methyl- is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido-pyrimidine core substituted with a methoxyphenyl thio group and a methyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-methoxyphenyl)thio)methyl)-5-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating in solvents like xylene or toluene, with the use of desiccants such as calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-methoxyphenyl)thio)methyl)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl thio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-methoxyphenyl)thio)methyl)-5-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-methoxyphenyl)thio)methyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl thio group enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

CAS No.

159210-74-9

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

6-[(4-methoxyphenyl)sulfanylmethyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C16H17N5OS/c1-9-10(8-23-12-5-3-11(22-2)4-6-12)7-19-15-13(9)14(17)20-16(18)21-15/h3-7H,8H2,1-2H3,(H4,17,18,19,20,21)

InChI Key

YYBYCBOPPNOBID-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CSC3=CC=C(C=C3)OC)N)N

Origin of Product

United States

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